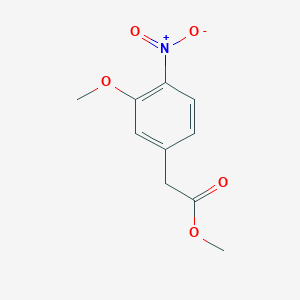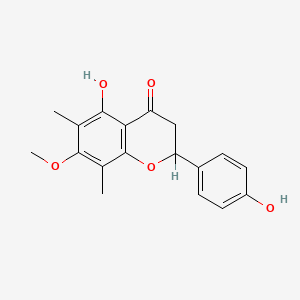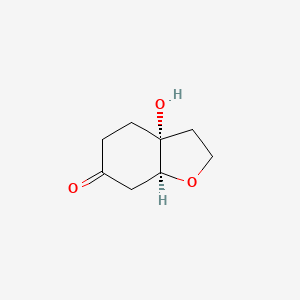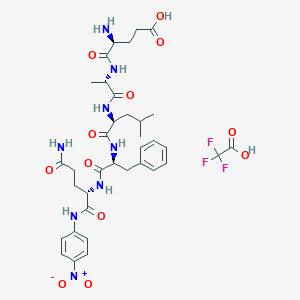
M3-NITRODIENAMINE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
M3-NITRODIENAMINE is an activator of Ca2+/Mg2+-ATPase and of the ATP hydrolysis. Nitrodienamine,, synthetic. 10-4 M cause 20 % activation of Ca2+/Mg2+ ATPase and ~ 40 % activation of ATP hydrolysis.
Wissenschaftliche Forschungsanwendungen
Neuroprotective Effects
- Research on PC12 Cells: M3, a derivative of huperzine A, has shown protective effects against sodium nitroprusside-induced apoptosis in PC12 cells. This suggests potential neuroprotective applications, possibly through reactive oxygen species scavenging and Hsp70 induction (Ning et al., 2011).
Photodynamic Therapy
- 2-Morpholinetetraphenylporphyrins Synthesis: A series of 2-morpholinetetraphenylporphyrins functionalized with various substituents, including M3, have been prepared and investigated for their photodynamic activities. These photosensitizers showed promising antitumor efficacy in photodynamic therapy applications (Liao et al., 2017).
Chemical Sensing
- Chemosensor for Metal Ions: A spiropyran derivative, SP, designed for sensing trivalent metal ions (M3+), including Fe3+, Al3+, and Cr3+, has been developed. This chemosensor exhibits colorimetric and fluorescent properties, indicating potential applications in metal ion detection (Juxiang et al., 2017).
Metal Ion Coordination and Extraction
- Acid-Dependent Coordination of Metal Ions: The study on the coordination of trivalent lanthanide and actinide metal ions (M3+) by lipophilic diglycolamides and phosphonic acids proposes an application in their separation through extraction from aqueous solutions. The research focuses on the extraction efficiency affected by aqueous phase acidity (Hall et al., 2020).
Electronic and Optical Materials
- High Birefringence Liquid Crystal Mixture (M3): A study on a liquid crystal mixture named M3, exhibiting high birefringence and UV stability, suggests applications in infrared phase modulation. This mixture enables thin cell gaps for phase change while maintaining high transmittance in the mid-wave infrared region (Peng et al., 2015).
Supercapacitors
- Pseudomorphic Conversion of MOFs: A study on the controlled hydrolysis of metal-organic frameworks (MOFs) to produce layered double hydroxide (LDH) microspheres, using M3 clusters (M = Ni2+ and Co2+), indicates applications in supercapacitors. The LDHs demonstrate high specific capacitance and cycling performance (Xiao et al., 2019).
Muscarinic Receptor Antagonists
- Development of M3 Receptor Antagonist: Research on 2-[(1S,3S)-3-sulfonylaminocyclopentyl]phenylacetamide derivatives led to the discovery of highly selective M3 receptor antagonists. These compounds show potential for applications in modulating muscarinic receptor activities (Mitsuya et al., 2000).
Eigenschaften
Produktname |
M3-NITRODIENAMINE |
|---|---|
Molekularformel |
C17H22N2O2 |
Molekulargewicht |
286 Da. |
Reinheit |
95% (TLC, NMR, IR). |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5,11,17,23-Tetrabromo-25,26,27,28-tetrapropoxycalix[4]arene 98%](/img/structure/B1149787.png)


![1-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-N-methylpiperidin-4-amine](/img/structure/B1149792.png)


![(8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6-diol](/img/structure/B1149799.png)